N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Scientific Research Applications
Synthesis and Chemical Properties
The compound N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is part of a broader class of chemicals that have been the focus of extensive research due to their chemical properties and potential applications. Studies have focused on synthesizing and characterizing various derivatives of thieno[3,4-c]pyrazol, thieno[2,3-b]pyridine, and other related heterocyclic compounds. These substances are synthesized through various chemical reactions and processes, with an emphasis on achieving specific molecular structures and understanding their chemical behavior (Abdelhamid & Alkhodshi, 2005; Elneairy et al., 2006).
Potential Applications in Material Science
The derivatives of thieno[2,3-b]pyridine and related compounds have been explored for their potential use in material sciences, such as their application as disperse dyes. These compounds exhibit interesting spectral characteristics and fastness properties, which make them suitable for applications in textile and related industries (Ho, 2005).
Structural and Computational Analysis
The compound and its related derivatives have been subjected to structural and computational analysis to understand their conformational polymorphism and molecular packing. Such studies are crucial for material sciences and the development of pharmaceuticals, as they provide detailed insights into the molecular structures and interactions at the atomic level (Jotani et al., 2016).
Catalysis and Synthesis of Heterocyclic Compounds
Research has also been conducted on the use of related compounds in catalysis. For example, studies have shown the effectiveness of certain oxalamide derivatives in catalyzing the coupling of terminal alkynes with aryl halides. This highlights the potential utility of these compounds in synthetic chemistry for creating a wide variety of molecular structures (Chen et al., 2023).
Mechanism of Action
The mechanism of action of similar compounds has been studied. They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, one of the compounds gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-4-6-15(7-5-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-3-2-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOIPMITYWKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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